N-(2-Methoxy-pyridin-4-yl)-2,2-dimethyl-propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methoxy-pyridin-4-yl)-2,2-dimethyl-propionamide is a chemical compound characterized by the presence of a pyridine ring substituted with a methoxy group at the 2-position and an amide group at the 4-position The compound also features a 2,2-dimethyl-propionamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxy-pyridin-4-yl)-2,2-dimethyl-propionamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Amidation: The final step involves the formation of the amide bond. This can be accomplished by reacting the methoxylated pyridine with 2,2-dimethyl-propionyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxy-pyridin-4-yl)-2,2-dimethyl-propionamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The amide group can be reduced to an amine under suitable conditions.
Substitution: The methoxy group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide or ammonia.
Major Products
Oxidation: Formation of N-(2-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide.
Reduction: Formation of N-(2-Methoxy-pyridin-4-yl)-2,2-dimethyl-propionamine.
Substitution: Formation of N-(2-Halo-pyridin-4-yl)-2,2-dimethyl-propionamide.
Scientific Research Applications
N-(2-Methoxy-pyridin-4-yl)-2,2-dimethyl-propionamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-Methoxy-pyridin-4-yl)-2,2-dimethyl-propionamide involves its interaction with specific molecular targets. The methoxy group and the amide moiety can form hydrogen bonds with target proteins, influencing their activity. The compound may also interact with enzymes, modulating their catalytic activity and affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide
- N-(2-Halo-pyridin-4-yl)-2,2-dimethyl-propionamide
- N-(2-Methoxy-pyridin-4-yl)-2,2-dimethyl-propionamine
Uniqueness
N-(2-Methoxy-pyridin-4-yl)-2,2-dimethyl-propionamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The compound’s specific substitution pattern on the pyridine ring also contributes to its distinct properties compared to similar compounds.
Properties
IUPAC Name |
N-(2-methoxypyridin-4-yl)-2,2-dimethylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)10(14)13-8-5-6-12-9(7-8)15-4/h5-7H,1-4H3,(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKIARCTGVETIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC(=NC=C1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640092 |
Source
|
Record name | N-(2-Methoxypyridin-4-yl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10640092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898561-71-2 |
Source
|
Record name | N-(2-Methoxy-4-pyridinyl)-2,2-dimethylpropanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898561-71-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Methoxypyridin-4-yl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10640092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.